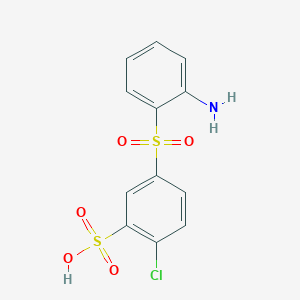
5-(2-Aminobenzene-1-sulfonyl)-2-chlorobenzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Aminobenzene-1-sulfonyl)-2-chlorobenzene-1-sulfonic acid is an organic compound that features both sulfonyl and amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminobenzene-1-sulfonyl)-2-chlorobenzene-1-sulfonic acid typically involves the sulfonation of 2-chlorobenzene followed by the introduction of the amino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using chlorosulfonic acid or sulfur trioxide. The subsequent introduction of the amino group can be achieved through amination reactions using ammonia or other amine sources under high-pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Aminobenzene-1-sulfonyl)-2-chlorobenzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl groups can be reduced to thiol groups.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or alcohols.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Thiol derivatives.
Substitution: Hydroxyl or alkoxy derivatives.
Aplicaciones Científicas De Investigación
5-(2-Aminobenzene-1-sulfonyl)-2-chlorobenzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 5-(2-Aminobenzene-1-sulfonyl)-2-chlorobenzene-1-sulfonic acid exerts its effects involves interactions with specific molecular targets. The amino and sulfonyl groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways by binding to key regulatory molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzene-1-sulfonyl chloride: Similar structure but lacks the chlorine atom on the benzene ring.
2-Chlorobenzene-1-sulfonic acid: Similar structure but lacks the amino group.
5-(2-Aminobenzene-1-sulfonyl)-2-hydroxybenzene-1-sulfonic acid: Similar structure but has a hydroxyl group instead of a chlorine atom.
Uniqueness
5-(2-Aminobenzene-1-sulfonyl)-2-chlorobenzene-1-sulfonic acid is unique due to the presence of both amino and sulfonyl groups along with a chlorine atom on the benzene ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
90352-66-2 |
|---|---|
Fórmula molecular |
C12H10ClNO5S2 |
Peso molecular |
347.8 g/mol |
Nombre IUPAC |
5-(2-aminophenyl)sulfonyl-2-chlorobenzenesulfonic acid |
InChI |
InChI=1S/C12H10ClNO5S2/c13-9-6-5-8(7-12(9)21(17,18)19)20(15,16)11-4-2-1-3-10(11)14/h1-7H,14H2,(H,17,18,19) |
Clave InChI |
LGJSTCVDWLPSQA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N)S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(3-Oxobutyl)phenyl] 2,2,2-trichloroacetate](/img/structure/B14364667.png)
![N-(1-Methylpyrrolidin-2-ylidene)-N'-[2-(naphthalen-1-yl)ethenyl]urea](/img/structure/B14364680.png)

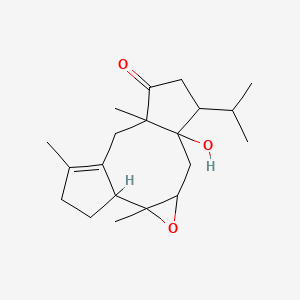

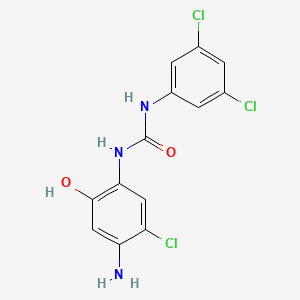

![{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane](/img/structure/B14364705.png)
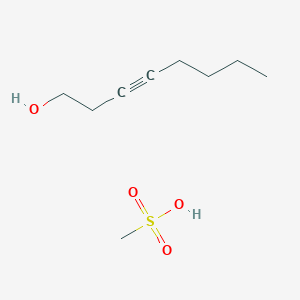
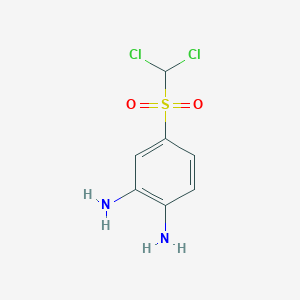
![Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate](/img/structure/B14364719.png)
![Methanone, [4,5-dihydro-5-(phenylmethyl)-3-isoxazolyl]phenyl-](/img/structure/B14364720.png)

![[Di(furan-2-yl)methyl]phosphane](/img/structure/B14364732.png)
